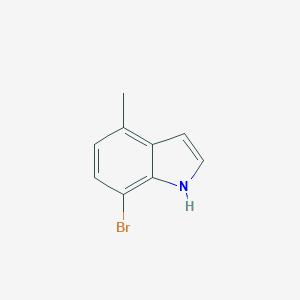

7-Bromo-4-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOBFYZCJCKOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595934 | |

| Record name | 7-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165669-07-8 | |

| Record name | 7-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 7-Bromo-4-methyl-1H-indole, a significant heterocyclic compound utilized in medicinal chemistry and organic synthesis. This document collates available data on its physical and spectral characteristics, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Core Chemical and Physical Properties

This compound is a substituted indole derivative. The indole scaffold is a prevalent structural motif in numerous biologically active compounds, making its halogenated and alkylated analogues valuable intermediates in drug discovery.[1][2] The strategic placement of the bromo and methyl groups on the indole ring influences its electronic properties and steric hindrance, thereby affecting its reactivity and potential biological interactions.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 165669-07-8 | [3] |

| Molecular Formula | C₉H₈BrN | [3] |

| Molecular Weight | 210.07 g/mol | [3] |

| Appearance | No data available (likely a solid) | [3] |

| Solubility | No data available | [3] |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [3] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following table summarizes the reported ¹H and ¹³C NMR data for a closely related isomer, 7-Bromo-3-methyl-1H-indole. The chemical shifts provide a reference for the expected resonances of this compound.

Table 2: NMR Spectroscopic Data for 7-Bromo-3-methyl-1H-indole in CDCl₃ [4]

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| δ 8.06 (s, 1H) | δ 135.07 |

| δ 7.55 (d, J = 7.9 Hz, 1H) | δ 129.64 |

| δ 7.37 (d, J = 7.6 Hz, 1H) | δ 124.31 |

| δ 7.08 – 6.97 (m, 2H) | δ 122.33 |

| δ 2.35 (d, J = 1.0 Hz, 3H) | δ 120.42 |

| δ 118.23 | |

| δ 113.13 | |

| δ 104.75 | |

| δ 9.97 |

Note: This data is for the 3-methyl isomer and serves as an illustrative example.[4]

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern for a single bromine atom (approximately a 1:1 ratio for M and M+2).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Calculated) | Proposed Fragment | Expected Relative Abundance | Notes |

| [M]⁺ | 209/211 | Molecular Ion | Medium | Isotopic pattern for one bromine atom will be observed. |

| [M-CH₃]⁺ | 194/196 | Loss of a methyl radical | Low | |

| [M-Br]⁺ | 130 | Loss of a bromine radical | Medium to High |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and analysis of bromo-methyl-indole derivatives.

3.1. Synthesis of 5-Bromo-7-methylindole (A Representative Protocol)

This protocol describes a three-step synthesis of 5-bromo-7-methylindole from 4-bromo-2-methylaniline, illustrating a common synthetic strategy for this class of compounds.[5]

Step 1: Iodination of 4-bromo-2-methylaniline

-

Dissolve 4-bromo-2-methylaniline in acetonitrile in a three-neck flask at room temperature.

-

Add iodine (I₂) in portions while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Add water and stir for 1 hour.

-

Filter the precipitate, wash with water, and dry to obtain 4-bromo-2-iodo-6-methylaniline.[5]

Step 2: Sonogashira Coupling

-

To a solution of 4-bromo-2-iodo-6-methylaniline in a suitable solvent, add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylethylamine).[5]

-

Slowly add trimethylsilylacetylene dropwise at room temperature under an inert atmosphere.

-

After the reaction is complete, filter the mixture and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography.[5]

Step 3: Ring Closure Reaction

-

Dissolve the product from the previous step in a suitable solvent (e.g., DMF).

-

Add a base (e.g., potassium carbonate) and heat the reaction mixture (e.g., to 60°C) for 2 hours.

-

Pour the reaction mixture into ice water and extract with an organic solvent (e.g., methyl tert-butyl ether).

-

Wash the organic layer with an aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield 5-bromo-7-methylindole.[5]

3.2. General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

This protocol provides a general method for acquiring the mass spectrum of a small organic molecule like this compound.[6]

-

Sample Preparation:

-

Instrument Setup:

-

Set the mass spectrometer to positive or negative ion detection mode.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range.

-

Visualized Workflows and Pathways

4.1. General Workflow for Chemical Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

Caption: General workflow for chemical synthesis and characterization.

4.2. Representative Synthetic Pathway: Bartoli Indole Synthesis

The Bartoli indole synthesis is a common method for preparing substituted indoles. The diagram below illustrates a modified Bartoli synthesis for a related methyl-indole.

Caption: Simplified Bartoli indole synthesis pathway.

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. The bromine atom can be readily displaced or involved in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further functional groups. For instance, it can undergo dehalogenation to yield 4-methylindole.[7] The indole nucleus itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][8] The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[3] All experimental work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. 165669-07-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. rsc.org [rsc.org]

- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 7-Bromo-4-methyl-1H-indole, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines established methodologies, including the Bartoli Indole Synthesis and the Fischer Indole Synthesis, providing detailed experimental protocols adapted from literature for closely related analogues. Quantitative data is summarized for clarity, and key reaction pathways are visualized using Graphviz diagrams.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful and direct method for preparing 7-substituted indoles from ortho-substituted nitroarenes. For the synthesis of this compound, the logical precursor is 1-bromo-4-methyl-2-nitrobenzene. The reaction proceeds via the addition of a vinyl Grignard reagent to the nitro group, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization. An ortho-substituent, in this case, the bromine atom, is crucial for directing the cyclization to the 7-position.

General Reaction Scheme

Caption: Bartoli Indole Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of similar 7-bromoindoles.

Synthesis of 1-Bromo-4-methyl-2-nitrobenzene (Starting Material): A solution of 2-bromo-5-methylaniline (1.0 eq) in a mixture of acetic anhydride and acetic acid is treated with nitric acid at low temperature to yield the nitrated intermediate. Subsequent hydrolysis affords 1-bromo-4-methyl-2-nitrobenzene.

| Reactant/Reagent | Molar Eq. | Notes |

| 2-Bromo-5-methylaniline | 1.0 | - |

| Acetic Anhydride | Excess | Solvent and acetylating agent |

| Acetic Acid | Excess | Solvent |

| Nitric Acid | 1.1 | Added dropwise at 0-5 °C |

Bartoli Indole Synthesis: A solution of 1-bromo-4-methyl-2-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -40 °C under an inert atmosphere. Vinylmagnesium bromide (3.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Eq. | Temperature | Time | Yield (estimated) |

| 1-Bromo-4-methyl-2-nitrobenzene | 1.0 | -40 °C to rt | 12 h | 60-70% |

| Vinylmagnesium bromide | 3.0 | - | - | - |

| Anhydrous THF | - | - | - | - |

| Saturated aq. NH4Cl | - | - | - | - |

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the required precursor is (3-bromo-6-methylphenyl)hydrazine. This hydrazine is then reacted with a suitable aldehyde or ketone, such as acetaldehyde or acetone, followed by acid-catalyzed cyclization.

General Reaction Scheme

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol

The following is a general procedure for the Fischer indole synthesis.

Synthesis of (3-Bromo-6-methylphenyl)hydrazine (Starting Material): 3-Bromo-6-methylaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The resulting diazonium salt is then reduced with a suitable reducing agent, such as tin(II) chloride, to afford (3-bromo-6-methylphenyl)hydrazine.

| Reactant/Reagent | Molar Eq. | Notes |

| 3-Bromo-6-methylaniline | 1.0 | - |

| Sodium Nitrite | 1.1 | Added as an aqueous solution |

| Hydrochloric Acid | Excess | - |

| Tin(II) Chloride | 2.5 | Added portion-wise |

Fischer Indole Synthesis: A solution of (3-bromo-6-methylphenyl)hydrazine (1.0 eq) and an appropriate carbonyl compound (e.g., acetaldehyde, 1.1 eq) in a suitable solvent like ethanol is stirred at room temperature to form the hydrazone. After completion of the hydrazone formation, a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is added, and the mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography.

| Reactant/Reagent | Molar Eq. | Temperature | Time | Yield (estimated) |

| (3-Bromo-6-methylphenyl)hydrazine | 1.0 | rt to reflux | 4-8 h | 50-65% |

| Acetaldehyde | 1.1 | - | - | - |

| Ethanol | - | - | - | - |

| Sulfuric Acid | Catalytic | - | - | - |

Data Presentation

Summary of Reaction Conditions and Yields

| Synthesis Route | Starting Material | Key Reagents | Typical Yield |

| Bartoli Indole Synthesis | 1-Bromo-4-methyl-2-nitrobenzene | Vinylmagnesium bromide, THF | 60-70% (estimated) |

| Fischer Indole Synthesis | (3-Bromo-6-methylphenyl)hydrazine | Acetaldehyde, H2SO4 | 50-65% (estimated) |

Spectroscopic Data

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined the most plausible and efficient synthetic routes for the preparation of this compound. The Bartoli indole synthesis offers a direct and regioselective approach, while the Fischer indole synthesis provides a classic and reliable alternative. The provided experimental protocols, adapted from established literature for analogous compounds, serve as a strong foundation for the successful synthesis of this important indole derivative in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve higher yields.

References

Spectroscopic Analysis of 7-Bromo-4-methyl-1H-indole: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the spectroscopic characterization of 7-Bromo-4-methyl-1H-indole and similar substituted indoles.

Predicted and Analogous Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for compounds structurally similar to this compound. This information serves as a valuable reference for the analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Analogous Bromo-Methyl-Indoles

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H) |

| 7-Bromo-3-methyl-1H-indole | CDCl₃ | 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H) |

Table 2: ¹³C NMR Data of Analogous Bromo-Methyl-Indoles

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 |

| 7-Bromo-3-methyl-1H-indole | CDCl₃ | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 |

Mass Spectrometry (MS)

While no experimental mass spectrum for this compound is available, the fragmentation pattern can be predicted. The molecular ion peak would show a characteristic 1:1 isotopic pattern for the bromine atom (M and M+2).

Table 3: Predicted Mass Spectrometry Fragmentation for 7-Bromo-1H-indole Radical Cation

| m/z (calculated) | Proposed Fragment | Expected Relative Abundance | Notes |

| 195/197 | Molecular Ion [M]⁺ | Medium to High | Isotopic pattern for one bromine atom (approx. 1:1 ratio) will be observed. |

Infrared (IR) Spectroscopy

The IR spectrum of an indole derivative is characterized by several key absorptions. Data for a related compound, 7-Bromo-5-methyl-1H-indole, is provided as a reference.

Table 4: Characteristic IR Absorption Bands for a Bromo-Methyl-Indole Analogue

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-Br Stretch | 700-500 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Substituted indoles typically exhibit two main absorption bands in the UV region, corresponding to the ¹La and ¹Lb transitions. The position of these bands is sensitive to the substitution pattern and the solvent. For 5-bromoindole in ethanol, a bathochromic (red) shift of both the ¹La and ¹Lb absorption bands is observed compared to unsubstituted indole. A similar effect would be expected for this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the purified solid sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectra should be acquired on a 400 MHz or higher field spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to approximately 12-15 ppm.

-

The acquisition time should be 2-4 seconds with a relaxation delay of 1-5 seconds.

-

Acquire 8-16 scans depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used.

-

Analysis:

-

For EI, a direct insertion probe or a GC-MS setup can be used. A standard electron energy of 70 eV is typically used.

-

For ESI, the sample solution is infused directly or via an LC system into the ion source.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction using the spectrum of the empty ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Analysis: Use a solvent-filled cuvette as a blank to correct for solvent absorption.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized indole derivative.

Caption: Spectroscopic Analysis Workflow.

Spectroscopic Analysis of 7-Bromo-4-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 7-Bromo-4-methyl-1H-indole. Due to the limited availability of published spectral data for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally similar indole derivatives. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indole ring, and the methyl group. The chemical shifts are influenced by the electron-donating nature of the methyl group and the electron-withdrawing and anisotropic effects of the bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.1 - 8.3 | br s | - |

| H2 | 7.2 - 7.3 | t | ~2.5 |

| H3 | 6.5 - 6.6 | dd | ~2.5, ~1.0 |

| H5 | 6.9 - 7.0 | d | ~7.5 |

| H6 | 7.2 - 7.3 | d | ~7.5 |

| 4-CH₃ | 2.4 - 2.5 | s | - |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 123 - 125 |

| C3 | 102 - 104 |

| C3a | 128 - 130 |

| C4 | 130 - 132 |

| C5 | 121 - 123 |

| C6 | 123 - 125 |

| C7 | 115 - 117 |

| C7a | 135 - 137 |

| 4-CH₃ | 18 - 20 |

Predicted solvent: CDCl₃ or DMSO-d₆.

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrN), the expected exact mass is approximately 210.98 u. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Ion | Description |

| 211/213 | [C₉H₈BrN]⁺ | Molecular Ion (M⁺) |

| 132 | [M - Br]⁺ | Loss of a bromine radical |

| 131 | [M - HBr]⁺ | Loss of hydrogen bromide |

| 104 | [C₈H₆N]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for small organic molecules like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Visualizations

The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation of the molecule.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

An In-depth Technical Guide to the Physical Characteristics of 7-Bromo-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 7-Bromo-4-methyl-1H-indole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of key data to support synthesis, characterization, and further investigation of this compound.

Chemical and Physical Properties

This compound is a substituted indole derivative. Indole and its analogs are a significant class of heterocyclic compounds that are prevalent in a wide array of natural products and pharmaceutically active molecules. The introduction of bromine and methyl groups to the indole scaffold can significantly influence its physicochemical properties and biological activity.

Table 1: Summary of Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| CAS Number | 165669-07-8 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Further research is required to determine the experimental values for appearance, melting point, boiling point, and solubility.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound would provide detailed information about the chemical environment of each atom in the molecule.

At present, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the cited literature. Researchers are encouraged to acquire and report this data to enrich the collective understanding of this compound.

Synthesis and Experimental Protocols

The synthesis of substituted indoles can be achieved through various methods, with the Fischer indole synthesis being one of the most common and versatile approaches.[2][3][4][5]

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a plausible starting material would be (3-bromo-6-methylphenyl)hydrazine, which would then be reacted with a suitable aldehyde or ketone, followed by cyclization.

The general mechanism for the Fischer indole synthesis is as follows:

-

Reaction of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.

-

Tautomerization of the phenylhydrazone to an enamine.

-

A[2][2]-sigmatropic rearrangement (Claisen-like rearrangement).

-

Loss of ammonia and subsequent aromatization to form the indole ring.

A detailed, step-by-step experimental protocol for the synthesis of this compound is not currently available in the public literature. However, a multi-step synthesis for the isomeric 5-bromo-7-methylindole has been reported, which may provide insights into potential reaction conditions and purification methods.[6] This synthesis starts from 4-bromo-2-methylaniline and proceeds through iodination, Sonogashira coupling, and a final ring-closing reaction.[6]

General Experimental Considerations for Indole Synthesis

-

Reaction Conditions: The Fischer indole synthesis is typically carried out under acidic conditions, using catalysts such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids. Microwave-assisted synthesis has also been shown to be an efficient method for promoting this reaction.[3]

-

Solvents: A variety of solvents can be used, with the choice depending on the specific substrates and reaction conditions.

-

Purification: Purification of the final indole product is commonly achieved through column chromatography on silica gel.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the proposed Fischer indole synthesis for this compound.

Caption: Proposed Fischer Indole Synthesis Pathway.

Safety and Handling

Detailed safety information for this compound is not explicitly available. However, based on the safety data for the related compound 7-bromoindole, appropriate precautions should be taken.[4]

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and thorough literature review. The absence of specific data points highlights areas for future research.

References

- 1. 165669-07-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 1190320-99-0|this compound-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. chemrio.com:9999 [chemrio.com:9999]

- 4. fishersci.com [fishersci.com]

- 5. 936092-87-4|4-Bromo-7-methyl-1H-indole|BLD Pharm [bldpharm.com]

- 6. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

The Discovery and Isolation of Bromo-Indole Compounds: A Technical Guide for Researchers

Introduction: Indole alkaloids represent a vast and structurally diverse class of natural products renowned for their extensive pharmacological activities.[1] Among these, bromo-indole compounds, predominantly found in marine environments, have garnered significant attention from researchers in drug discovery and development.[1] Marine organisms, thriving in unique habitats characterized by high salinity and pressure, produce these halogenated metabolites which exhibit a wide range of potent biological effects, including antibacterial, anti-inflammatory, and cytotoxic properties.[1] This guide provides a comprehensive overview of the discovery, isolation, and characterization of bromo-indole compounds, offering detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Discovery and Natural Sources of Bromo-Indole Compounds

Bromo-indole alkaloids are primarily isolated from marine invertebrates, such as sponges, tunicates, and molluscs, as well as from marine-derived bacteria and fungi.[1] Marine sponges, in particular, are a prolific source of these bioactive compounds.[1][2] The unique biochemical pathways within these organisms, often involving symbiotic microorganisms, lead to the biosynthesis of these halogenated secondary metabolites. The presence of bromine in these molecules frequently enhances their biological activity.[3]

One of the most historically significant bromo-indole compounds is Tyrian purple (6,6′-dibromoindigo), a vibrant purple dye extracted from sea snails (gastropod mollusks) since ancient times.[4][5] Its discovery and laborious extraction process made it a symbol of royalty and power. Modern research has not only elucidated the structure of Tyrian purple but has also revealed a plethora of other bromo-indoles with significant therapeutic potential.

Biological Activities of Bromo-Indole Compounds

Brominated indoles exhibit a wide spectrum of potent biological activities, making them promising candidates for drug development.[3] The introduction of a bromine atom to the indole ring can significantly influence the molecule's physicochemical properties, often leading to enhanced biological potency and target selectivity.[3][6]

Anti-inflammatory Activity

Several bromo-indole compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways. A crucial mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[3] Compounds like 6-bromoindole, isolated from the marine mollusc Dicathais orbita, have been shown to inhibit the translocation of NF-κB to the nucleus in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] This inhibition downregulates the expression of pro-inflammatory genes, resulting in a decreased production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[3]

Anticancer Activity

5-Bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[6] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.[6] For instance, certain 5-bromoindole-2-carboxylic acid derivatives exhibit potent antiproliferative activity against cancer cell lines by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which leads to cell cycle arrest and apoptosis.[6] Some synthetic analogs of the marine alkaloid aplysinopsin have been shown to suppress the anti-apoptotic protein BCL2 in prostate cancer cells, leading to apoptosis.[7][8]

Antimicrobial and Antiviral Activity

The indole scaffold is a key pharmacophore in the development of antimicrobial and antiviral agents.[6] Bromo-indole compounds have shown activity against a variety of pathogens. For example, tulongicin A, a di(6-Br-1H-indol-3-yl)methyl-containing compound from a Topsentia sp. marine sponge, exhibits strong antimicrobial activity against Staphylococcus aureus.[2] Furthermore, certain indole derivatives have demonstrated activity against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) by interfering with various stages of the viral life cycle.[6]

Other Biological Activities

Beyond these effects, brominated indoles have shown potential as inhibitors of enzymes relevant to neurodegenerative diseases and as activators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][9] For example, barettin and 8,9-dihydrobarettin, isolated from the sponge Geodia barretti, are significant inhibitors of acetylcholinesterase.[2]

Quantitative Data Summary

The following tables summarize the biological activities of selected bromo-indole compounds.

Table 1: Anti-inflammatory and Enzyme Inhibition Activity of Bromo-Indole Compounds

| Compound | Natural Source | Biological Activity | Quantitative Data | Reference(s) |

| 6-Bromoindole | Dicathais orbita (Mollusc) | Anti-inflammatory | 63.2% inhibition of NF-κB translocation at 40 µg/mL | [1] |

| 5,6-Dibromo-L-hypaphorine | Hyrtios sp. (Sponge) | PLA₂ Inhibition, Antioxidant | IC50: 0.2 mM (PLA₂) | [1] |

| Barettin | Geodia barretti (Sponge) | Acetylcholinesterase Inhibition | Ki: 29 µM | [2] |

| 8,9-Dihydrobarettin | Geodia barretti (Sponge) | Acetylcholinesterase Inhibition | Ki: 19 µM | [2] |

| Tyrindoxyl sulfate | Dicathais orbita (Mollusc) | COX-1 Inhibition | Docking Score: -7.25 kcal/mol | [10] |

| Tyrindoleninone | Dicathais orbita (Mollusc) | COX-1 Inhibition | Docking Score: -6.85 kcal/mol | [10] |

| 6-Bromoisatin | Dicathais orbita (Mollusc) | COX-2 Inhibition | Docking Score: -6.19 kcal/mol | [10] |

| 6,6′-Dibromoindirubin | Dicathais orbita (Mollusc) | COX-2 Inhibition | Docking Score: -10.38 kcal/mol | [10] |

Table 2: Anticancer and Antimicrobial Activity of Bromo-Indole Compounds

| Compound | Target/Organism | Biological Activity | Quantitative Data | Reference(s) |

| 5-Bromoindole-2-carboxylic acid derivatives | HepG2, A549, MCF-7 cell lines | Anticancer (Antiproliferative) | Potent activity reported | [6] |

| Aplysinopsin analogs | Prostate cancer cells | Anticancer (Apoptosis induction) | High antitumor activity reported | [7][8] |

| Tulongicin A | Staphylococcus aureus | Antibacterial | MIC: 1.2 µg/mL | [2] |

| Dihydrospongotine C | Staphylococcus aureus | Antibacterial | MIC: 3.7 µg/mL | [2] |

| 5-Bromoindole-3-carboxaldehyde | Chromobacterium violaceum | Quorum Sensing Inhibition | IC50 significantly lower than indole-3-carboxaldehyde | [11] |

Experimental Protocols

The isolation and purification of bromo-indole compounds from natural sources is a multi-step process that requires careful selection of extraction and chromatographic techniques to achieve high purity.

Experimental Protocol 1: General Extraction and Isolation from Marine Sponges

This protocol is a generalized procedure based on methodologies cited for the isolation of compounds from marine sponges.[1]

-

Sample Preparation:

-

Collect the marine sponge sample and immediately freeze it to preserve its chemical integrity.

-

Lyophilize (freeze-dry) the frozen sample to remove water.

-

Grind the dried tissue into a fine powder.

-

-

Crude Extraction:

-

Macerate the powdered sponge material (e.g., 100 g) with a solvent mixture, typically dichloromethane:methanol (CH₂Cl₂:CH₃OH) in a 1:1 volume ratio (e.g., 3 x 500 mL), at room temperature for 24 hours for each extraction.[1]

-

Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Solvent Partitioning (Modified Kupchan Method):

-

Dissolve the crude extract in a suitable solvent mixture (e.g., CH₂Cl₂:CH₃OH, 1:1).

-

Perform liquid-liquid partitioning sequentially against a series of immiscible solvents of increasing polarity, such as hexane, chloroform, and n-butanol.[1] This will fractionate the extract based on the polarity of the constituent compounds.

-

-

Chromatographic Purification:

-

Subject the bioactive fractions to a series of chromatographic steps.

-

Size-Exclusion Chromatography: Use a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.[1]

-

Silica Gel Chromatography: Further fractionate the active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).[1]

-

High-Performance Liquid Chromatography (HPLC): Perform the final purification step using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromo-indole compounds.[1][12]

-

Experimental Protocol 2: Purification of 5-Bromoindole by Steam Distillation

This protocol is effective for purifying volatile bromo-indoles like 5-bromoindole.[13]

-

Apparatus Setup: Assemble a steam distillation apparatus with a large flask to hold the crude 5-bromoindole and water.

-

Distillation:

-

Add the crude 5-bromoindole to the flask with water.

-

Introduce steam into the flask. The steam will carry the volatile 5-bromoindole over into the condenser.

-

Collect the distillate, which will be an aqueous solution/suspension of 5-bromoindole.

-

-

Isolation:

-

Cool the collected aqueous solution to room temperature or below to induce crystallization of the 5-bromoindole.

-

Collect the solid by filtration.

-

Alternatively, extract the aqueous solution with an organic solvent (e.g., chloroform), dry the organic phase, and concentrate to obtain the purified product.[13]

-

Experimental Protocol 3: Spectroscopic Analysis of Bromo-Indole Compounds

This protocol outlines the general steps for characterizing the purified bromo-indole compounds.[14]

-

Sample Preparation: Prepare solutions of the purified compound in appropriate deuterated solvents (for NMR) or as a KBr pellet/neat liquid (for IR).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra to determine the chemical structure.

-

Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complex structures to establish connectivity.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum to determine the molecular weight and elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator for the presence of bromine atoms.[1]

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum to identify functional groups present in the molecule.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Obtain the UV-Vis spectrum to analyze the electronic transitions within the molecule, which is particularly useful for conjugated systems.

-

Visualizations

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by bromo-indoles.

Caption: Simplified biosynthetic pathway of Tyrian Purple.

Experimental Workflow Diagram

Caption: General experimental workflow for the isolation of bromo-indoles.

Conclusion

The marine environment is a rich repository of unique chemical structures, with bromo-indole compounds representing a particularly promising class of bioactive molecules.[1] Their discovery and isolation, guided by modern analytical techniques, have unveiled a plethora of compounds with potent pharmacological activities. The detailed study of their mechanisms of action provides a solid foundation for the development of new therapeutic agents for a variety of diseases. This guide serves as a foundational resource for researchers dedicated to exploring the vast potential of these marine natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tekhelet.com [tekhelet.com]

- 5. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System [mdpi.com]

- 12. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

The Promising Biological Activity of 7-Bromo-4-methyl-1H-indole Derivatives: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Anticancer Potential and Associated Methodologies of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. Among the myriad of substituted indoles, derivatives of 7-Bromo-4-methyl-1H-indole are emerging as a promising class of molecules, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activity of these derivatives, with a focus on their potential as anticancer agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this specific chemical scaffold.

Anticancer Activity: Targeting the Epigenetic Regulator BRD4

Recent advancements in cancer research have highlighted the therapeutic potential of targeting epigenetic regulators. One such key target is Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 plays a critical role in the transcription of key oncogenes, such as c-Myc, making it an attractive target for cancer therapy.[1][2]

Derivatives of this compound have been identified as valuable starting materials in the synthesis of potent BRD4 inhibitors and degraders.[3][4] These compounds function by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby preventing its interaction with acetylated histones and transcriptional machinery. This disruption leads to the downregulation of oncogene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][4]

While specific quantitative data for a wide range of this compound derivatives is still emerging in publicly accessible literature, the broader class of indole-based BRD4 inhibitors has demonstrated significant potency. For instance, certain indole-2-one derivatives have exhibited BRD4 inhibitory activities with IC50 values in the nanomolar range (e.g., BD1 IC50 = 19 nM, BD2 IC50 = 28 nM) and potent anti-proliferation activity in cancer cell lines such as HT-29 and HL-60.[4]

Table 1: Representative Anticancer Activity of Indole-Based BRD4 Inhibitors

| Compound Class | Target | Assay | Activity (IC50) | Cancer Cell Line(s) | Reference |

| Indole-2-one Derivatives | BRD4 (BD1/BD2) | Biochemical Assay | 19 nM (BD1), 28 nM (BD2) | N/A | [4] |

| Indole-2-one Derivatives | Cell Proliferation | Cytotoxicity Assay | 4.75 µM | HT-29 | [4] |

| Indole-2-one Derivatives | Cell Proliferation | Cytotoxicity Assay | 1.35 µM | HL-60 | [4] |

| Indole-Sulfonamide Derivatives | Cell Proliferation | Cytotoxicity Assay | 7.37–26.00 μM | HepG2 | [5] |

| Indole-Sulfonamide Derivatives | Antimalarial | in vitro assay | 2.79–8.17 μM | P. falciparum (K1) | [5] |

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of this compound derivatives involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments.

BRD4 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay is a common method to quantify the inhibitory activity of compounds against BRD4 bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain. A europium-labeled anti-GST antibody and streptavidin-allophycocyanin (APC) are used. When the BRD4-histone interaction occurs, the two fluorophores are brought into proximity, resulting in a FRET signal. Inhibitors will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagents: GST-tagged BRD4-BD1 or BRD4-BD2 protein, biotinylated histone H4 peptide, Europium-labeled anti-GST antibody, Streptavidin-APC, assay buffer.

-

Procedure:

-

Add assay buffer, the test compound (at various concentrations), and the GST-tagged BRD4 protein to a microplate well.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Add the biotinylated histone H4 peptide and incubate for another period (e.g., 60 minutes) at room temperature.

-

Add the detection reagents (Europium-labeled anti-GST antibody and Streptavidin-APC) and incubate for a final period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate using a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

-

-

Data Analysis: The ratio of the two emission signals is calculated. The percent inhibition is determined relative to a no-inhibitor control, and IC50 values are calculated by fitting the data to a dose-response curve.[6]

Cellular Proliferation/Cytotoxicity Assay (MTT Assay)

This cell-based assay is used to determine the effect of the compounds on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HT-29, HL-60) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[4]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the anticancer effects of this compound derivatives, particularly those developed as BRD4 inhibitors, involves the disruption of the BRD4-mediated transcriptional program that drives cancer cell proliferation and survival.

References

- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of BRD4 as Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity Profile of 7-Bromo-4-methyl-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-bromo-4-methyl-1H-indole scaffold is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom at the 7-position provides a versatile handle for a variety of metal-catalyzed cross-coupling reactions, while the electron-donating methyl group at the 4-position and the inherent reactivity of the indole core allow for a range of further functionalizations. This technical guide provides a comprehensive overview of the reactivity profile of this scaffold, including detailed experimental protocols for key transformations and quantitative data where available.

General Reactivity Principles

The reactivity of the this compound core is governed by the interplay of its constituent parts: the electron-rich pyrrole ring, the benzene ring bearing a halogen and an alkyl group, and the acidic N-H proton.

-

Pyrrole Ring (Positions 1, 2, and 3): The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic, followed by the N1 and C2 positions. The N-H proton can be readily deprotonated with a suitable base to generate a nucleophilic indolide anion, facilitating N-functionalization.

-

Benzene Ring (Positions 4, 5, 6, and 7): The benzene portion of the indole is less reactive towards electrophiles than the pyrrole ring. The 4-methyl group is an electron-donating group, which can slightly activate the benzene ring towards electrophilic substitution. The 7-bromo substituent serves as a key site for metal-catalyzed cross-coupling reactions.

The logical relationship of the reactivity of the different positions on the indole scaffold is depicted in the following diagram:

Metal-Catalyzed Cross-Coupling Reactions at C7

The C7-bromo substituent is the most versatile position for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling the 7-bromoindole with a boronic acid or ester. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.1 equiv.), and a base like K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v), is added. The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 75-95 | Generic |

| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/H₂O | 85 | 80-98 | Generic |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 85-99 | Generic |

Note: Yields are typical for related bromoindole substrates and may vary for this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the 7-bromoindole and a terminal alkyne, providing access to alkynylindoles, which are valuable synthetic intermediates.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as DMF or THF is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80 °C. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extraction, followed by purification by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling of Bromoindoles

| Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 70-90 | Generic |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | RT-50 | 75-95 | Generic |

Note: Yields are typical for related bromoindole substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the 7-bromoindole with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceutical compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄) are combined. The tube is evacuated and backfilled with an inert gas. The amine (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene or dioxane) are added. The reaction is heated at 80-110 °C until the starting material is consumed. After cooling, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The crude product is purified by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromoindoles

| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 70-90 | Generic |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 80-95 | Generic |

Heck Reaction

The Heck reaction couples the 7-bromoindole with an alkene to form a new C-C bond, leading to the synthesis of 7-vinylindoles.

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 equiv.), an alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent (e.g., DMF or NMP) is heated under an inert atmosphere at 100-140 °C. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Table 4: Representative Conditions for Heck Reaction of Bromoindoles

| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 60-85 | Generic |

| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | NMP | 140 | 65-90 | Generic |

N-Functionalization

The indole nitrogen can be readily functionalized through deprotonation followed by reaction with an electrophile.

N-Alkylation

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent such as DMF or THF, a base such as sodium hydride (NaH, 1.2 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.) is added at 0 °C. After stirring for a short period, the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water or a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich nature of the indole's pyrrole ring makes it susceptible to electrophilic attack, primarily at the C3 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group at the C3 position of the indole.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

To a cooled (0 °C) solution of anhydrous DMF, phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. A solution of this compound in DMF is then added to the Vilsmeier reagent. The reaction mixture is stirred at room temperature before being poured onto ice and neutralized with an aqueous base (e.g., NaOH or K₂CO₃). The resulting precipitate is collected by filtration, washed with water, and dried.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group at the C3 position.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

To a solution of this compound in a suitable solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) is added, followed by the acylating agent (e.g., an acyl chloride or anhydride) at a low temperature. The reaction is stirred until completion and then quenched by the addition of ice and water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

Biological Activity

While specific biological activity data for the this compound scaffold is not extensively reported in publicly available literature, the indole core is a well-established pharmacophore found in a vast number of biologically active compounds. Derivatives of bromoindoles have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The this compound scaffold represents a promising starting point for the development of novel drug candidates, and its diverse functionalization potential allows for the exploration of a broad chemical space.

Conclusion

The this compound scaffold possesses a rich and versatile reactivity profile. The C7-bromo group is a key feature, enabling a wide array of metal-catalyzed cross-coupling reactions for the introduction of diverse substituents. The indole nitrogen and the C3 position of the pyrrole ring provide additional sites for functionalization through N-alkylation/acylation and electrophilic substitution, respectively. This combination of reactive sites makes this compound a highly valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for the effective utilization of this important chemical scaffold.

Unveiling the Enigmatic: A Technical Guide to the Structural Elucidation of Novel Bromo-Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. Among these, bromo-indole derivatives, particularly those isolated from marine environments, have emerged as a compelling class of bioactive molecules. Their unique chemical architectures and potent biological activities, ranging from antimicrobial to anti-inflammatory and cytotoxic effects, make them attractive candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of novel bromo-indole compounds.

The Pathway from Discovery to Structure: An Overview

The journey to characterizing a novel bromo-indole compound is a systematic process that begins with the collection of biological material and culminates in the precise determination of its three-dimensional structure. The general workflow involves extraction, purification, and spectroscopic analysis.

A crucial initial step, particularly for marine-derived compounds, is dereplication. This process, often employing techniques like UPLC-qTOF-MS, allows for the rapid identification of known compounds and the pinpointing of potentially novel bromo-indole alkaloids based on their characteristic bromine isotopic patterns in the mass spectrum.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 7-Bromo-4-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is a key strategy in the development of novel therapeutic agents. These application notes offer a detailed protocol and representative data to facilitate the efficient synthesis of 7-aryl-4-methyl-1H-indoles, which are valuable intermediates in drug discovery.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern organic synthesis.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with sterically hindered substrates like 7-bromoindoles.[1]

Quantitative Data Summary

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table presents representative yields based on optimized conditions for the structurally analogous 7-bromo-4-substituted-1H-indazoles.[2] These data provide a strong predictive framework for the expected outcomes with various arylboronic acids.

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 4-Methyl-7-phenyl-1H-indole | 75 |

| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-4-methyl-1H-indole | 82 |

| 3 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-4-methyl-1H-indole | 78 |

| 4 | 3-Methoxyphenylboronic acid | 7-(3-Methoxyphenyl)-4-methyl-1H-indole | 80 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indole | 72 |

| 6 | 2-Thiopheneboronic acid | 4-Methyl-7-(thiophen-2-yl)-1H-indole | 65 |

Reaction Conditions: The yields are based on reactions performed with a 7-bromo-4-substituted-1H-indazole substrate using Pd(PPh₃)₄ as the catalyst, Cs₂CO₃ as the base, in a dioxane/EtOH/H₂O solvent system, heated under microwave irradiation.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from optimized procedures for structurally similar 7-bromo-heterocycles.[2]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

-

Degassed solvent mixture: 1,4-Dioxane, Ethanol, and Water (e.g., in a 6:3:1 ratio)

-

Microwave vial or sealed reaction tube

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and Cesium Carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the vial and carefully evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL per 1 mmol of the indole) to the vial via a syringe.

-

Reaction: Place the vial in a microwave reactor and heat the mixture to 140 °C for 1-2 hours, or alternatively, heat in a sealed tube in an oil bath at the same temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-4-methyl-1H-indole.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Bromo-4-methyl-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active natural products and synthetic drugs.[1] Functionalization of the indole core is a critical strategy in drug discovery. Specifically, 7-Bromo-4-methyl-1H-indole serves as a versatile intermediate, allowing for the introduction of diverse molecular fragments at the C7 position through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures for screening and lead optimization.[1][2]

These application notes provide detailed protocols and representative data for three key palladium-catalyzed cross-coupling reactions of this compound. The conditions and protocols are based on established methodologies for structurally similar bromoindoles and related N-heterocycles.[3][4]

General Catalytic Principle: Palladium(0) Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1][5]

Caption: General catalytic cycle for Pd(0)-mediated cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a highly effective method for forming C-C bonds by coupling an organohalide with an organoboron compound.[2][6] This reaction is widely used to synthesize biaryl and heteroaryl compounds. For this compound, this allows the introduction of various aryl or heteroaryl substituents.

Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-N-heterocycles, which serve as a robust starting point for optimizing the reaction with this compound.

| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O/Ethanol | 120 (MW) | 1 | ~91 | [7] |

| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | ~85-95 | [8] |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | ~90 | [8] |

| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-80 | [2] |

Note: Yields are representative for analogous systems and may vary for the specific substrate.

Detailed Experimental Protocol: Coupling with Phenylboronic Acid

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Degassed Ethanol and Deionized Water (4:1 v/v)

-

Ethyl acetate, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

To a microwave vial or Schlenk tube, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.[1]

-

Add the degassed Ethanol/H₂O solvent mixture via syringe.

-

Place the reaction vessel in a preheated oil bath at 80-100 °C or in a microwave reactor set to 120 °C.[7]

-

Stir the reaction vigorously. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-7-phenyl-1H-indole.[1]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation